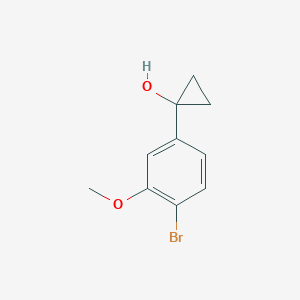

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol

Description

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol (CAS: 1242314-65-3) is a cyclopropanol derivative featuring a bromine atom at the 4-position and a methoxy group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 243.10 g/mol . The compound is marketed as a building block for organic synthesis, particularly in pharmaceutical and materials science research . Its structural uniqueness lies in the combination of electron-withdrawing (bromine) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIERYVGAVIAQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(CC2)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromo-3-methoxybenzyl chloride with diazomethane under controlled conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or alkanes.

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 1-(4-bromo-3-methoxyphenyl)cyclopropan-1-ol, highlighting substituent variations and their implications:

Key Observations:

- Regioisomerism : Compared to its 3-Br/4-OMe regioisomer, the target compound’s substituent arrangement may lead to distinct reactivity patterns in ring-opening or cross-coupling reactions .

- Halogen Variation : Chlorine and fluorine analogues (e.g., 2-Cl/3-F derivative) offer reduced molecular weight and altered lipophilicity, which could influence bioavailability in drug candidates .

Comparative Reactivity:

- Ring-Opening Efficiency: Methoxy-substituted cyclopropanols (e.g., 1a in ) show moderate yields (~33%) in alkynylation reactions, which improve with oxidants like potassium persulfate. The bromine substituent in the target compound may further modulate reactivity due to its electronic effects .

- Cross-Coupling Potential: Bromine’s presence makes the target compound a candidate for Buchwald-Hartwig or Suzuki-Miyaura couplings, unlike chlorine or fluorine analogues .

Physical and Spectral Properties

| Property | 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol | 1-(4-Bromophenyl)cyclopropanol | 1-(3,4-Dichlorophenyl)cyclopropan-1-ol |

|---|---|---|---|

| Molecular Weight | 243.10 | 213.06 | 203.10 |

| Polarity | High (Br/OMe) | Moderate (Br only) | Moderate (Cl) |

| Melting/Boiling Point | Not reported | Not reported | Not reported |

| Spectroscopic Data | NMR/IR/HRMS consistent with cyclopropanol | Similar | Similar |

- Spectroscopic Consistency: All compounds exhibit characteristic cyclopropanol peaks in ¹H NMR (e.g., deshielded -OH at ~2–3 ppm) and IR (O-H stretch ~3200–3600 cm⁻¹) .

Biological Activity

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the compound's structure, synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol has the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol. The compound features a cyclopropane ring attached to a phenolic structure that includes a bromine atom and a methoxy group. These functional groups are essential for its biological activity, influencing its interaction with various biological targets.

Synthesis

The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol typically involves cyclopropanation of suitable precursors. The synthetic route can be outlined as follows:

- Preparation of Phenolic Precursor : A phenolic compound with bromine and methoxy substituents is synthesized.

- Cyclopropanation Reaction : The phenolic precursor undergoes cyclopropanation using appropriate reagents to form the desired cyclopropanol derivative.

Biological Activities

Research indicates that 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Below is an overview of its key biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | <10 | Selective cytotoxicity observed |

| A375 (Melanoma) | 5.7 | Notable cytotoxic capacity |

| Hela (Cervical Cancer) | >30 | Limited activity compared to controls |

These results suggest that 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol may act through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanisms underlying the biological activities of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to cell growth and survival.

Case Studies

Several studies have explored the efficacy of 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-ol in preclinical models:

- Anticancer Efficacy Study : A study assessed the impact of this compound on A375 melanoma cells, reporting an IC50 value of 5.7 µM, indicating strong cytotoxic effects compared to standard chemotherapy agents.

- Antimicrobial Evaluation : Another investigation tested the compound against Gram-positive and Gram-negative bacteria, revealing effective inhibition at concentrations ranging from 10 to 50 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.